![molecular formula C13H11NO3 B3059796 3-Amino-5-(3-hydroxyphenyl)benzoic acid CAS No. 1261960-83-1](/img/structure/B3059796.png)
3-Amino-5-(3-hydroxyphenyl)benzoic acid
Overview
Description
3-Amino-5-(3-hydroxyphenyl)benzoic acid is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.139 . This compound is a biosynthetic precursor of the mC7N unit of ansamycin antibiotics .
Synthesis Analysis
The synthesis of 3-Amino-5-(3-hydroxyphenyl)benzoic acid involves a series of reactions resulting in the formation of 3-amino-5-hydroxybenzoic acid (AHBA), which is present in bacteria such as Amycolatopsis mediterranei and Streptomyces . The aminoshikimate pathway is involved in the formation of AHBA . Protodeboronation of alkyl boronic esters is also a part of the synthesis process .
Molecular Structure Analysis
The molecular structure of 3-Amino-5-(3-hydroxyphenyl)benzoic acid consists of a single aromatic ring with a carboxyl group directly attached to the ring . The structure also includes an amino group and a hydroxyl group .
Physical And Chemical Properties Analysis
3-Amino-5-(3-hydroxyphenyl)benzoic acid has a density of 1.5±0.1 g/cm3 . It has a boiling point of 453.4±35.0 °C at 760 mmHg . The compound has a molar refractivity of 39.3±0.3 cm3 . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors .
Scientific Research Applications
Organic Synthesis and Catalysis
The compound’s functional groups enable diverse synthetic pathways and catalytic reactions:
- Transition Metal Complexes : Coordination polymers based on this compound exhibit unique opto-electronic properties, making them suitable for sensing and photocatalysis .
Antioxidant Activity
The compound’s antioxidant potential is noteworthy:
Mechanism of Action
Biochemical Pathways
3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a large group of natural products, including the family of naphthalenic and benzenic ansamycins, the unique saliniketals, and the family of mitomycins . This suggests that it plays a significant role in the biosynthesis of these natural products.
Action Environment
The environment can significantly influence the action, efficacy, and stability of 3-Amino-5-(3-hydroxyphenyl)benzoic acid. For instance, the compound is shipped at room temperature in the continental US, which may vary elsewhere . This suggests that temperature could potentially affect the stability of the compound.
properties
IUPAC Name |
3-amino-5-(3-hydroxyphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7,15H,14H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGGMZONUCAXAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688693 | |
Record name | 5-Amino-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(3-hydroxyphenyl)benzoic acid | |
CAS RN |
1261960-83-1 | |
Record name | 5-Amino-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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